Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 6-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as triethylamine to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: This compound shares a similar spiro-connected oxirane ring structure but differs in the position of the carboxylate group.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another related compound with a spiro-connected oxirane ring, but with different substituents.
Uniqueness
Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .
Properties
CAS No. |
73040-03-6 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-8(2)5-7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
KAJXXKIXJKJMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(CC2)C |
Origin of Product |
United States |
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